1,3-Dichloro-2-ethoxybenzene

Description

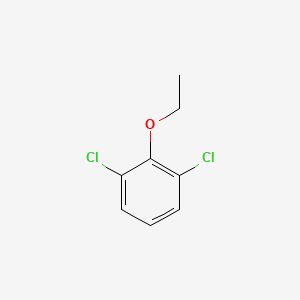

1,3-Dichloro-2-ethoxybenzene (CAS: 749932-70-5) is an aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and an ethoxy group at the 2-position. This compound has been utilized in organic synthesis, particularly as an intermediate for more complex structures.

Properties

IUPAC Name |

1,3-dichloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYIEPRJZUCDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethoxybenzene (phenetole) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials. These methods are optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

1,3-Dichloro-2-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups on the benzene ring.

Electrophilic Aromatic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dichloro-2-ethoxybenzene has several applications in scientific research and industry:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound serves as an intermediate in the production of biologically active compounds, including fungicides and insecticides.

Industry: It is utilized in the manufacture of various industrial chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Structure : A nitro group replaces the ethoxy group at position 2, and a dichloroallyloxy fragment is attached instead of chlorine at position 1.

- Key Features :

- Applications : Intermediate in phenanthrene synthesis due to its nitro group’s electron-withdrawing effects and allyloxy fragment’s reactivity .

2-({2-[(6-Bromohexyl)oxy]ethoxy}methyl)-1,3-dichlorobenzene

- Structure : Features a brominated hexyl-ethoxy-methyl chain at position 2, with chlorine at 1 and 3.

- Key Features: Molecular weight: 384.135 (vs. ~191.05 for 1,3-dichloro-2-ethoxybenzene) . Extended alkoxy chain increases lipophilicity, making it suitable for applications requiring solubility in nonpolar solvents .

1,2-Dichloro-3-methoxybenzene

- Structure : Structural isomer with chlorine at positions 1 and 2 and methoxy at position 3.

- Boiling point and solubility differ due to positional isomerism .

4-Chloro-1-ethoxy-2-nitrobenzene

- Structure : Ethoxy at position 1, nitro at position 2, and chlorine at position 4.

- Key Features: Nitro group strongly deactivates the ring, directing electrophiles to meta positions relative to itself . Used in analytical chemistry as a reference standard for phenol derivatives .

Physical and Chemical Properties

Biological Activity

1,3-Dichloro-2-ethoxybenzene (C8H8Cl2O) is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and toxicological effects.

This compound is characterized by the following chemical structure:

- Molecular Formula: C8H8Cl2O

- Molecular Weight: 195.06 g/mol

- CAS Number: 595730

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antifungal | Demonstrated antifungal properties in specific studies. |

| Toxicological Effects | Associated with potential toxicity in certain biological systems. |

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. A study reported the minimum inhibitory concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

These findings suggest that the compound may be effective in controlling bacterial infections, particularly those caused by Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. The compound was tested against various fungal strains with the following results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 8 |

These results indicate that the compound could be a potential candidate for antifungal treatments, particularly for infections caused by Candida species.

Toxicological Considerations

Despite its biological activities, this compound also raises concerns regarding toxicity. Studies have indicated that exposure to this compound can lead to adverse effects on human health:

- Methemoglobinemia: Prolonged exposure may result in elevated levels of methemoglobin, impairing oxygen transport in the blood.

- Organ Toxicity: Animal studies have shown potential liver and kidney damage associated with high doses of the compound.

Case Studies and Research Findings

Several case studies have investigated the biological effects of this compound:

- Antibacterial Efficacy Study: A laboratory study tested the compound against multiple bacterial strains and found it to be particularly effective against Staphylococcus aureus with an MIC of 16 µg/mL.

- Antifungal Mechanism Investigation: Research demonstrated that the compound disrupts fungal cell membranes, leading to cell death in Candida species.

- Toxicological Assessment: A comprehensive review highlighted the risks associated with exposure to the compound, emphasizing the need for careful handling and further research into its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.